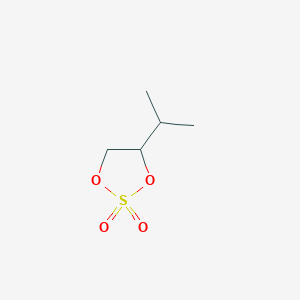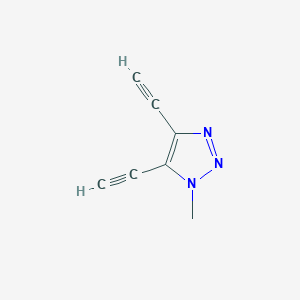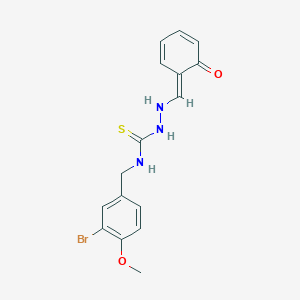![molecular formula C18H12N4S B068863 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione CAS No. 164797-46-0](/img/structure/B68863.png)
12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione, also known as PTHT, is a complex organic compound with a unique structure. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Mécanisme D'action
The mechanism of action of 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacteria and fungi, 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione is believed to inhibit the activity of key enzymes involved in cell wall synthesis and maintenance.
Effets Biochimiques Et Physiologiques
12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In bacteria and fungi, 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione has been shown to inhibit cell growth and division. 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione has also been shown to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione is its unique structure, which makes it a valuable building block for the synthesis of novel materials and compounds. 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione also exhibits significant biological activity, making it a promising candidate for the development of new drugs and therapies. However, 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione is a complex compound that is difficult to synthesize, which can limit its use in lab experiments. Additionally, 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione is highly reactive and unstable, which can make it challenging to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione. One area of focus is the development of new synthetic methods for 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione that are more efficient and cost-effective. Another area of focus is the investigation of 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione's potential applications in the field of nanotechnology, including the synthesis of novel nanomaterials and the development of new nanowire and nanotube templates. Finally, there is a need for further research on the mechanism of action of 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione, particularly in cancer cells, in order to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione is a complex process that involves several steps. One of the most common methods for synthesizing 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione is the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with sodium azide in the presence of a reducing agent. The resulting product is then treated with a thiol to obtain 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione. Other methods for synthesizing 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione have also been reported in the literature, including the use of copper-catalyzed azide-alkyne cycloaddition and the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with sodium azide and thiourea.
Applications De Recherche Scientifique
12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione has been extensively studied for its potential applications in various fields. In medicinal chemistry, 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione has been shown to exhibit significant anti-cancer activity against a wide range of cancer cell lines. It has also been reported to have antibacterial and antifungal properties. In materials science, 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione has been used as a template for the synthesis of nanowires and nanotubes.
Propriétés
Numéro CAS |
164797-46-0 |
|---|---|
Nom du produit |
12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione |
Formule moléculaire |
C18H12N4S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione |
InChI |
InChI=1S/C18H12N4S/c23-18-21-13-7-6-12-14(17(13)22-18)11-8-9-19-15(16(11)20-12)10-4-2-1-3-5-10/h1-9,20H,(H2,21,22,23) |
Clé InChI |
VQZTVIKAKWCEGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C5=C(C=C4)NC(=S)N5 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C5=C(C=C4)NC(=S)N5 |
Synonymes |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole-2(1H)-thione, 3,6-dihydro-7-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)





![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)


![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)